![molecular formula C9H12O2 B151215 Bicyclo[3.3.1]nonan-2,6-dion CAS No. 16473-11-3](/img/structure/B151215.png)

Bicyclo[3.3.1]nonan-2,6-dion

Übersicht

Beschreibung

Bicyclo[3.3.1]nonane-2,6-dione is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound has been synthesized through different methods, and its physical and chemical properties have been explored in detail .

Synthesis Analysis

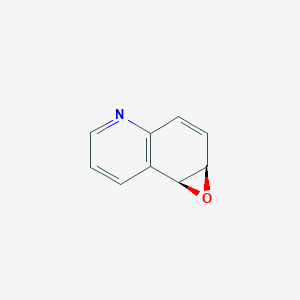

The synthesis of Bicyclo[3.3.1]nonane-2,6-dione has been improved by using Baker's yeast in sweet dough, which allows for the kinetic resolution of the racemic compound and isolation of enantiomerically pure forms on a large scale . Other derivatives, such as Bicyclo[3.3.1]nonane-2,4-dione, have been prepared starting from related compounds, with key reactions including NCS oxidation . Additionally, the synthesis of enantiomerically enriched Bicyclo[3.3.1]nona-2,6-diene from the diketone has been reported, maintaining stereochemical purity upon complexation to rhodium .

Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-2,6-dione has been determined using powder synchrotron X-ray diffraction data. The compound exhibits a transition to a face-centred-cubic orientationally disordered phase near 363 K. The crystal structures of the compound in different phases have been solved, revealing that the molecules pack in a chair-chair conformation in the solid state . Conformational stability studies using ab initio calculations and vibrational spectroscopy have also been conducted, showing the existence of multiple conformers .

Chemical Reactions Analysis

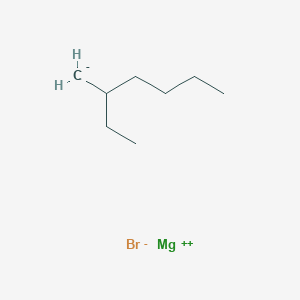

Bicyclo[3.3.1]nonane-2,6-dione undergoes various chemical reactions, including bromination and dehydrobromination. Bromination with copper(II) bromide yields epimeric α-bromo diketones and α,α'-dibromo diketones in high yield. Dehydrobromination of these bromo diketones leads to unsaturated diketones . The conformational and configurational assessments of these compounds have been supported by X-ray diffraction analyses and high-field NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.3.1]nonane-2,6-dione have been extensively studied. Temperature phase changes have been observed using differential scanning calorimetry and powder diffraction measurements . The solid-state structure of related compounds has been analyzed, showing different types of hydrogen-bonded networks and packing arrangements . The chiroptical properties of enantiopure derivatives have also been investigated, providing insights into the interactions between non-conjugated chromophores .

Wissenschaftliche Forschungsanwendungen

Antitumor-Chemotherapeutika

Der Bicyclo[3.3.1]nonan-Rest zeigt außergewöhnliche Eigenschaften, die ihn für die Krebsforschung attraktiv machen. Mehrere Derivate dieser Verbindung haben vielversprechende Antitumoraktivitäten gezeigt. Forscher haben sein Potenzial als Gerüst für die Entwicklung neuartiger Chemotherapeutika untersucht. Diese Derivate können das Tumorwachstum hemmen, Apoptose induzieren oder die Signalwege von Krebszellen stören .

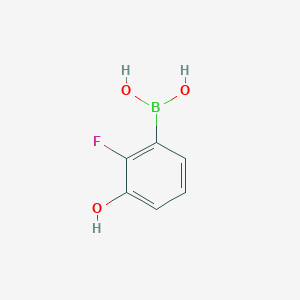

Asymmetrische Katalyse

Bicyclo[3.3.1]nonan-Derivate finden Anwendungen in der asymmetrischen Katalyse. Ihre einzigartige dreidimensionale Struktur ermöglicht eine effiziente chirale Induktion. Forscher haben synthetische Wege entwickelt, um chirale Bicyclo[3.3.1]nonane zu erhalten, die als wertvolle Katalysatoren in enantioselektiven Transformationen dienen. Diese Katalysatoren können verschiedene Reaktionen mit hoher Stereoselektivität fördern .

Ionenrezeptoren

Das starre Bicyclo[3.3.1]nonan-Gerüst wurde als Ionenrezeptor untersucht. Durch die Funktionalisierung des Moleküls können Forscher selektive Rezeptoren für bestimmte Ionen (z. B. Metallionen, Anionen) erzeugen. Diese Rezeptoren spielen eine entscheidende Rolle bei der Ionensensorik, der molekularen Erkennung und der supramolekularen Chemie .

Metallozyklen

Bicyclo[3.3.1]nonan-Derivate wurden in metallozyklische Komplexe eingebaut. Diese Komplexe zeigen eine interessante Koordinationschemie und können als Bausteine für metallorganische Gerüste (MOFs) dienen. Auf diesem Gerüst basierende Metallozyklen haben potenzielle Anwendungen in der Katalyse, Gasspeicherung und Wirkstoffabgabe .

Molekularzangen

Die Form und Größe von Bicyclo[3.3.1]nonan-Derivaten machen sie zu geeigneten Kandidaten für molekulare Zangen. Diese Moleküle können spezifische Substrate selektiv binden, z. B. aromatische Verbindungen oder Gastmoleküle. Molekularzangen finden Anwendungen in der Host-Gast-Chemie, supramolekularen Assemblierungen und der Wirkstoffentwicklung .

Biotransformation

Gemüse, darunter Karotte, Pastinake und Ingwer, wurden als Biokatalysatoren für die stereoselektive Biotransformation von racemischem Bicyclo[3.3.1]nonan-2,6-dioldiacetat untersucht. Diese natürlichen Quellen können die Verbindung potenziell in wertvolle Produkte mit spezifischer Stereochemie umwandeln .

Zusammenfassend lässt sich sagen, dass Bicyclo[3.3.1]nonan-2,6-dion eine reiche Landschaft für die wissenschaftliche Erforschung bietet, die sich über verschiedene Bereiche erstreckt, von der Krebsforschung bis zur Materialwissenschaft. Seine einzigartigen strukturellen Merkmale inspirieren weiterhin innovative Anwendungen und tragen zu unserem Verständnis der chemischen Reaktivität und biologischen Wechselwirkungen bei.

Für genauere Informationen können Sie sich auf den Übersichtsartikel von Roy et al. in RSC Advances . Zusätzlich wurden kristallographische Studien und Festkörperstrukturen verwandter Derivate untersucht . 🌟

Wirkmechanismus

Target of Action

Bicyclo[3.3.1]nonane-2,6-dione is a compound that has been found to have significant biological activity . It is predominantly found in most biologically active natural products It has been noted that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Mode of Action

The exact mode of action of Bicyclo[33It is known that the compound interacts with its targets to exert its effects

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may affect various biochemical pathways related to these processes.

Result of Action

The molecular and cellular effects of Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may have various molecular and cellular effects related to these processes.

Action Environment

The influence of environmental factors on Bicyclo[33It is known that the compound’s structure is governed by weaker forces and can be interpreted as close packed stacks . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bicyclo[3.3.1]nonane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNPVTXLBMSEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CCC(=O)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936986 | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16473-11-3 | |

| Record name | Bicyclo(3.3.1)nona-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonane-2,6-dione?

A1: Bicyclo[3.3.1]nonane-2,6-dione has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize Bicyclo[3.3.1]nonane-2,6-dione?

A2: Common spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and conformation. For instance, 13C NMR studies revealed transannular orbital interactions between the two carbonyl groups in Bicyclo[3.3.1]nonane-2,6-dione. []

- Photoelectron Spectroscopy (PES): PES can be used to investigate electronic structure and bonding, as demonstrated by studies on transannular orbital interactions in Bicyclo[3.3.1]nonane-2,6-dione. []

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy, especially in conjunction with derivatives bearing chromophores, is useful for studying chirality, conformational effects, and inter-chromophoric interactions. [, , , ]

- Vibrational Circular Dichroism (VCD): VCD offers additional insights into chirality and conformational dynamics by probing vibrational transitions. []

Q3: What is a notable synthetic application of Bicyclo[3.3.1]nonane-2,6-dione?

A3: Bicyclo[3.3.1]nonane-2,6-dione serves as a key starting material for synthesizing enantiopure dibenzylidene derivatives of Bicyclo[3.3.1]nonane and brexane, compounds with potential applications in materials science and asymmetric catalysis. []

Q4: How has Bicyclo[3.3.1]nonane-2,6-dione been utilized in the development of chiral ligands?

A4: Researchers have synthesized C2-symmetric chiral diene ligands based on a 4,8-endo,endo-disubstituted bicyclo[3.3.1]nona-2,6-diene framework, derived from enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. These ligands, when complexed with rhodium, demonstrated high enantioselectivity in asymmetric 1,4-addition reactions. []

Q5: Are there any potential applications of Bicyclo[3.3.1]nonane-2,6-dione in supramolecular chemistry?

A5: Yes, researchers have explored the use of Bicyclo[3.3.1]nonane-2,6-dione as a core building block in the creation of novel supramolecular architectures, including molecular tweezers and macrocycles. []

Q6: Can Bicyclo[3.3.1]nonane-2,6-dione be used in the synthesis of complex natural product scaffolds?

A6: Research indicates that Bicyclo[3.3.1]nonane-2,6-dione can be used as a starting material in the synthesis of 9,9-dimethyl-bicyclo[3.3.1]nonane-2,6-dione, a potential precursor to the ABC ring system of the anti-tumor drug Taxol. []

Q7: Why is the stereochemistry of Bicyclo[3.3.1]nonane-2,6-dione important?

A7: Bicyclo[3.3.1]nonane-2,6-dione is a chiral molecule, and its enantiomers can exhibit different properties. Access to enantiomerically pure forms is crucial for various applications, such as asymmetric synthesis and the development of chiral drugs.

Q8: What methods have been explored for the kinetic resolution of Bicyclo[3.3.1]nonane-2,6-dione?

A8: Several methods have been investigated:

- Baker's Yeast: Baker's yeast for sweet dough has been successfully employed for large-scale kinetic resolution, affording enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione. [, ]

- Genetically Engineered Yeast: Genetically engineered Saccharomyces cerevisiae strains have been explored to enhance the efficiency of kinetic resolution. []

- Other Microorganisms: Studies have examined the biotransformation of bicyclo[3.3.1]nonane-2,6-dione using Aspergillus niger and Glomerella cingulata, achieving varying degrees of enantioselectivity in the formation of ketoalcohols and diols. []

Q9: Are there chemical methods for determining the absolute configuration of Bicyclo[3.3.1]nonane-2,6-dione derivatives?

A9: Yes, researchers have determined the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, through a combination of CD spectroscopy and chemical correlation involving enantiospecific synthesis. []

Q10: What is known about the crystal structure of Bicyclo[3.3.1]nonane-2,6-dione?

A10: X-ray diffraction studies have revealed that Bicyclo[3.3.1]nonane-2,6-dione molecules adopt a chair–chair conformation in the solid state. The crystal structure is characterized by a hydrogen-bonded network. At higher temperatures, the compound undergoes a phase transition to a face-centered cubic orientationally disordered phase. []

Q11: How do substituents affect the solid-state packing of Bicyclo[3.3.1]nonane-2,6-dione derivatives?

A11: Studies on various derivatives, including the diol, dione, and acetal, revealed that the nature and position of substituents significantly influence hydrogen-bonding patterns and, consequently, the crystal packing arrangements. []

Q12: Has Bicyclo[3.3.1]nonane-2,6-dione been explored as a building block for inclusion compounds?

A12: Yes, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, exo-7,exo-15-dibromo-6,7,14,15-tetrahydro-6,14-methanocycloocta[1,2-b:5,6-b'] diquinoxaline, has been shown to function as a lattice inclusion host, forming crystalline inclusion compounds with small polyhaloalkane guest molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)